Myrrhone is a naturally occurring sesquiterpenoid compound primarily derived from the resin of the Commiphora species, particularly Commiphora myrrha. It has the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. Myrrhone is characterized by its unique structure, which includes a cyclic ketone and is part of a larger family of compounds known for their diverse biological activities. The compound contributes to the characteristic aroma of myrrh and has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects .
These reactions are essential for synthesizing derivatives that might exhibit improved pharmacological properties .
Research indicates that myrrhone possesses several biological activities:
Myrrhone can be synthesized through various methods:
Myrrhone has several applications across different fields:
Myrrhone shares structural similarities with other sesquiterpenoids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Furanogermacrene | C₁₅H₂₄ | Exhibits strong antioxidant properties |
| β-Elemene | C₁₅H₂₄ | Known for anti-inflammatory effects |
| Commipherol | C₁₅H₂₂O | Antimicrobial activity |
| Curzerene | C₁₅H₂₂ | Potential anticancer properties |
Myrrhone is unique due to its specific structural features that confer distinct biological activities not fully replicated by other sesquiterpenoids. Its potent antiplasmodial effect sets it apart as a promising candidate for further pharmaceutical development aimed at combating malaria .
Myrrhone (C₁₅H₁₆O₂) features a fused bicyclic framework comprising a naphtho[2,1-b]furan-6(7H)-one core with three methyl substituents. The compound’s IUPAC name, (8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e]benzofuran-6-one, underscores its stereochemical specificity at the C8 position. The absolute configuration was resolved via X-ray crystallography and circular dichroism (CD) spectroscopy, confirming the R-configuration at C8.
Notably, discrepancies exist in literature regarding stereochemical assignments. For instance, BioCrick lists the SMILES string CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1 with an (8S) configuration, while PubChem specifies (8R). This inconsistency may stem from enantiomeric isolation differences or analytical misinterpretations, highlighting the need for standardized stereochemical reporting in natural product studies.
Table 1: Key Structural Features of Myrrhone
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| Stereochemical Center | C8 (R-configuration) |
| Functional Groups | Furan ring, ketone, methyl substituents |
Myrrhone exhibits limited aqueous solubility (≤1 mg/mL) but dissolves readily in organic solvents such as chloroform, ethyl acetate, and DMSO. Its boiling point is estimated at 372.2 ± 21.0 °C, reflecting the compound’s thermal stability. The logP value (calculated as 3.2) aligns with its hydrophobic nature, which influences bioavailability and extraction efficiency.
Table 2: Physicochemical Profile of Myrrhone
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 180–190 °C (predicted) | |
| Solubility | Soluble in chloroform, DMSO; insoluble in water | |
| Storage Conditions | -20°C, desiccated | |
| logP | 3.2 (estimated) |
The ¹H NMR spectrum (400 MHz, D₂O) reveals characteristic peaks:
¹³C NMR data corroborate the ketone moiety (δ 208.5 ppm) and furan carbons (δ 160–110 ppm).
High-resolution ESI-MS displays a molecular ion peak at m/z 228.29 [M]⁺, with fragmentation patterns consistent with methyl loss (-15 Da) and furan ring cleavage.
Key IR absorptions include:
Myrrhone is predominantly isolated from Commiphora resins via solvent extraction (ethanol, methanol) or hydrodistillation. Yield optimization requires temperature-controlled maceration (40–60°C) to prevent thermal degradation.
Total synthesis remains challenging due to stereochemical complexity. A proposed route involves:
Potential modifications include:
Myrrhone, a sesquiterpenoid compound with molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol, is primarily isolated from the resinous exudates of Commiphora myrrha (Engl.) [1] [2]. The compound demonstrates excellent solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [2].
Ethanol-Based Extraction
Ethanol extraction represents the most commonly employed method for myrrhone isolation from myrrh resin. The process typically involves macerating dried myrrh resin in high-proof ethanol (95% ethanol) at room temperature for 24-48 hours, followed by filtration and concentration [4]. The ethanol extract is then subjected to liquid-liquid partitioning using n-heptane and methanol to separate polar and non-polar fractions [4]. This methodology yields comprehensive extraction of furanosesquiterpenoids, including myrrhone, with extraction efficiencies typically ranging from 85-95% [5].
Methanol Extraction
Methanol serves as an alternative polar solvent for myrrhone extraction. Research demonstrates that methanol extraction of myrrh resin produces extracts containing myrrhone alongside other sesquiterpenoids such as curzerenone and furanoeudesma-1,3-diene [6]. The methanol extraction process involves similar protocols to ethanol extraction but often requires careful temperature control to prevent degradation of thermolabile compounds [5].
Chloroform Extraction
Chloroform extraction has been successfully employed for isolating myrrhone from myrrh resin, particularly in studies focusing on bioactive compound isolation [7]. The chloroform extract of myrrh yielded eleven compounds, including various sesquiterpenoids and triterpenoids, demonstrating the effectiveness of this solvent system for extracting lipophilic constituents [7].
Supercritical carbon dioxide extraction represents an advanced, environmentally friendly approach for myrrhone isolation. The technique utilizes carbon dioxide at temperatures of 50-80°C and pressures ranging from 230-600 bar [8]. The addition of organic modifiers such as methanol, n-hexane, or toluene at 5% volume concentration significantly enhances extraction efficiency for complex organic compounds [8].
The advantages of supercritical fluid extraction include the absence of organic solvent residues, reduced environmental impact, and selective extraction capabilities. The method is particularly suitable for thermolabile compounds like myrrhone, as it operates at relatively low temperatures compared to traditional distillation methods [8].
Steam distillation is primarily utilized for volatile sesquiterpenoids and essential oil components containing myrrhone. The process involves passing steam through myrrh resin at 100°C, with the volatile compounds co-distilling with water vapor [9]. The distillate is then collected and subjected to solvent extraction to recover the organic components.
Steam distillation is particularly effective for compounds exhibiting intramolecular hydrogen bonding, which increases volatility. However, the high temperature requirement may lead to thermal degradation of sensitive compounds, limiting its application for heat-sensitive sesquiterpenoids like myrrhone [9].
Silica Gel Column Chromatography
Open column chromatography using silica gel represents the fundamental separation technique for myrrhone purification. The typical protocol employs silica gel with particle size 70-230 mesh (0.063-0.200 mm) as the stationary phase [7]. The sample-to-silica gel ratio is typically maintained at 1:30 to 1:50 (w/w) to ensure adequate separation [10].
The mobile phase consists of gradient solvent systems, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate or methanol. A typical elution sequence involves n-hexane:ethyl acetate gradients from 100:0 to 0:100, followed by ethyl acetate:methanol gradients from 100:0 to 90:10 [7]. Column preparation requires careful packing to avoid air bubbles and ensure uniform flow rates of 1-2 mL/min [10].
Sephadex LH-20 Gel Filtration
Sephadex LH-20 chromatography provides size-exclusion separation for myrrhone purification. This technique is particularly effective for removing high molecular weight impurities and achieving preliminary purification of sesquiterpenoid fractions [7]. The column is typically eluted with methanol or methanol-water mixtures, with flow rates maintained at 0.5-1.0 mL/min.
Flash Chromatography
Modern flash chromatography systems utilize small particle size stationary phases (15-40 μm) operating under moderate pressure (1-4 bar) to achieve rapid separations [11]. Flash chromatography columns packed with C18-bonded silica are particularly effective for myrrhone purification using acetonitrile-water gradients containing 0.1% formic acid [11]. The technique enables efficient separation with analysis times of 30-70 minutes while maintaining high resolution [11].
Thin layer chromatography serves as both an analytical and preparative technique for myrrhone analysis. Standard TLC plates coated with silica gel F₂₅₄ are commonly employed, with various solvent systems optimized for sesquiterpenoid separation [12] [13].
Analytical TLC
Analytical TLC employs mobile phases such as n-hexane:ethyl acetate (7:3, v/v) or chloroform:methanol (9:1, v/v) for myrrhone detection [14]. Visualization is achieved using anisaldehyde-sulfuric acid reagent under heating or UV light at 254 nm and 366 nm [14]. The retention factor (Rf) values for myrrhone typically range from 0.45-0.65 depending on the solvent system employed [13].
Preparative TLC
Preparative thin layer chromatography utilizes thicker adsorbent layers (1-2 mm) on larger plates (20 cm × 20 cm) for compound isolation [15]. Sample loading capacity ranges from 10-100 mg per plate, with bands scraped and extracted using appropriate solvents for compound recovery [15].
Matrix solid-phase dispersion represents an innovative extraction and purification technique particularly effective for myrrhone isolation from complex matrices [16] [17]. The method involves blending the sample with a dispersing sorbent, typically silica gel, at a 1:2 ratio (w/w), followed by packing into a chromatographic column [16].
The optimized MSPD protocol for myrrhone employs silica gel as the dispersing sorbent with methanol (15 mL) as the elution solvent [16]. This technique achieves recovery rates of 96.87-100.54% with relative standard deviations of 1.24-4.45%, demonstrating excellent precision and accuracy [16]. The method offers significant advantages including reduced solvent consumption, faster processing times, and simultaneous extraction and purification [17].
Analytical Method Development
High Performance Liquid Chromatography represents the gold standard for myrrhone quantitative analysis. The analytical method typically employs reversed-phase columns, with C18 stationary phases being most commonly utilized [18] [19]. Column specifications include 250 mm × 4.6 mm internal diameter with 5 μm particle size [19].
Mobile Phase Optimization
The mobile phase consists of gradient systems using acetonitrile and water, often with acidic modifiers such as 0.1% formic acid or phosphoric acid to improve peak shape and resolution [20]. A typical gradient profile starts with 10% acetonitrile, increasing to 90% acetonitrile over 30-45 minutes, followed by re-equilibration [21].
Detection Parameters
UV detection at 270 nm provides optimal sensitivity for myrrhone analysis, although diode array detection spanning 200-400 nm enables comprehensive spectral characterization [22]. Detection limits typically range from 0.5-2.0 μg/mL, with quantification limits of 1.5-6.0 μg/mL depending on sample matrix complexity [19].
Method Validation
HPLC method validation follows International Conference on Harmonization guidelines, encompassing linearity, accuracy, precision, specificity, and robustness testing [19]. Calibration curves demonstrate excellent linearity (r² > 0.996) across the concentration range of 0.5-25.0 μg/mL [19]. Intraday precision yields relative standard deviations below 4.0%, while interday precision maintains similar performance characteristics [19].
Instrumental Parameters
Gas chromatography-mass spectrometry provides complementary analysis for myrrhone quantification and structural confirmation. The analytical protocol employs capillary columns such as TG-5MS (30 m × 0.25 mm × 0.25 μm film thickness) with helium carrier gas at 1 mL/min flow rate [23].
Temperature Programming
The GC oven temperature program initiates at 50°C, maintained for 2 minutes, then increases at 5°C/min to 250°C, held for 2 minutes, followed by a rapid increase at 30°C/min to 300°C final temperature [23]. Injector and transfer line temperatures are maintained at 260°C and 270°C, respectively [23].
Mass Spectrometric Detection
Electron ionization at 70 eV energy provides characteristic fragmentation patterns for myrrhone identification [24]. The mass spectrometer operates in selected ion monitoring mode for quantitative analysis, monitoring specific ions at m/z 229 [M+H]⁺ for myrrhone [6]. Full scan mode (m/z 50-500) enables comprehensive spectral library matching using NIST and Wiley databases [23].
Sensitivity and Selectivity
The GC-MS method achieves lower limits of quantification ranging from 3.97-21.38 ng/mL for sesquiterpenoid compounds in plasma matrices [24]. The method demonstrates excellent selectivity through retention time matching and mass spectral confirmation, eliminating potential interference from co-extracted compounds [24].
Commercial Standards
Stability Considerations
Myrrhone exhibits moderate stability under standard laboratory conditions but requires protection from light and elevated temperatures [2]. Long-term storage at -20°C under nitrogen atmosphere maintains compound integrity for periods exceeding 24 months [2]. Solution stability in organic solvents varies, with dimethyl sulfoxide solutions maintaining stability for approximately two weeks at -20°C [2].
Matrix Effects
Complex botanical matrices containing co-extracted terpenes, phenolic compounds, and other natural products can interfere with myrrhone quantification [28]. Method development must address potential matrix effects through appropriate sample cleanup procedures and analytical method optimization [28].
Regulatory Compliance
Pharmaceutical and nutraceutical applications of myrrhone-containing preparations require compliance with Good Manufacturing Practice guidelines and International Conference on Harmonization validation requirements [28]. The inherent variability in natural product compositions necessitates robust analytical methods capable of detecting batch-to-batch variations while maintaining analytical precision [28].
Impurity Profiling
Comprehensive impurity profiling of myrrhone requires identification and quantification of related substances, including synthetic precursors, degradation products, and co-extracted natural compounds [29]. The development of stability-indicating analytical methods capable of separating myrrhone from potential impurities represents a significant analytical challenge [29].